molecular formula C7H14N2O3 B13784203 Glycine, N-nitroso-N-pentyl- CAS No. 6939-26-0

Glycine, N-nitroso-N-pentyl-

Cat. No.: B13784203
CAS No.: 6939-26-0
M. Wt: 174.20 g/mol
InChI Key: DTKQZBVRUGONNR-UHFFFAOYSA-N
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Description

Glycine, N-nitroso-N-pentyl- is a member of the nitroso compounds, which are characterized by the presence of a nitroso group (NO) attached to a nitrogen atom. Nitroso compounds are known for their diverse chemical properties and applications in various fields, including organic synthesis, medicine, and industry. Glycine, N-nitroso-N-pentyl- is specifically an N-nitroso compound, which means the nitroso group is bonded to a nitrogen atom within the molecule.

Preparation Methods

Chemical Reactions Analysis

Glycine, N-nitroso-N-pentyl- undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium dichromate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Glycine, N-nitroso-N-pentyl- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitroso derivatives.

    Biology: Nitroso compounds, including Glycine, N-nitroso-N-pentyl-, are studied for their potential biological activities, such as their role in cellular signaling pathways.

    Medicine: Nitroso compounds are investigated for their potential therapeutic applications, including their use as nitric oxide donors.

    Industry: Glycine, N-nitroso-N-pentyl- is used in the production of foaming agents and other industrial chemicals.

Mechanism of Action

The mechanism of action of Glycine, N-nitroso-N-pentyl- involves the release of nitric oxide (NO), a key signaling molecule in various biological processes. Nitric oxide can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various physiological effects. The pathways involved in the action of nitric oxide include the activation of guanylate cyclase, leading to the production of cyclic GMP, which mediates vasodilation and other cellular responses .

Comparison with Similar Compounds

Glycine, N-nitroso-N-pentyl- can be compared with other N-nitroso compounds, such as N-nitrosodimethylamine and N-nitrosodiethylamine. These compounds share similar chemical properties but differ in their specific structures and applications. For example, N-nitrosodimethylamine is known for its carcinogenic properties, while Glycine, N-nitroso-N-pentyl- is primarily studied for its potential therapeutic and industrial applications .

Similar compounds include:

  • N-nitrosodimethylamine
  • N-nitrosodiethylamine
  • N-nitrosomorpholine

These compounds highlight the diversity and versatility of N-nitroso compounds in various fields of research and industry.

Properties

CAS No.

6939-26-0

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

2-[nitroso(pentyl)amino]acetic acid

InChI

InChI=1S/C7H14N2O3/c1-2-3-4-5-9(8-12)6-7(10)11/h2-6H2,1H3,(H,10,11)

InChI Key

DTKQZBVRUGONNR-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CC(=O)O)N=O

Origin of Product

United States

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